3-(N-benzyloxy)aminopropionic acid
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Overview
Description
3-(N-benzyloxy)aminopropionic acid is a derivative of 3-aminopropionic acid (3-APA), also known as β-alanine . β-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is attached to the β-carbon . It is formed by the degradation of dihydrouracil and carnosine . 3-APA has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries .
Synthesis Analysis
The biosynthesis of 3-APA can be achieved through a whole-cell biocatalytic process using Bacillus megaterium . A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . The process parameters were optimized to achieve a maximum 3-APA titer .Molecular Structure Analysis
The molecular structure of 3-APA has been studied by quantum chemical ab initio and DFT methods . These studies provide insights into the electronic structure and molecular descriptors of 3-APA .Chemical Reactions Analysis
The chemical reactions involving 3-APA are complex and involve multiple steps . The reactions are influenced by various factors such as enzyme activity ratios and optimal conditions for enzyme activity .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-APA are influenced by its molecular structure . It has been found that the dipolar structures of amino acids greatly reduce their solubility in nonpolar organic solvents compared to simple amines and carboxylic acids .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(phenylmethoxyamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)6-7-11-14-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWZNLCFFVMESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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